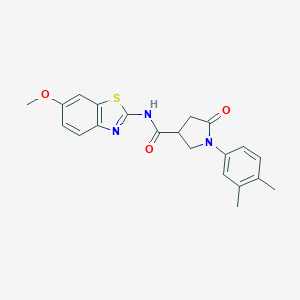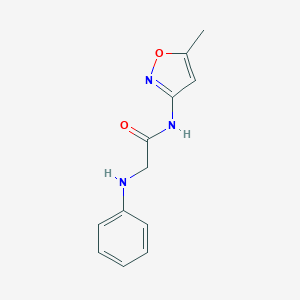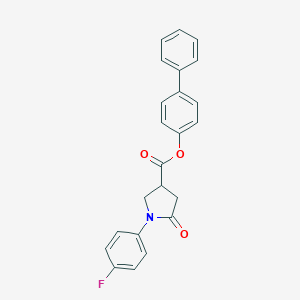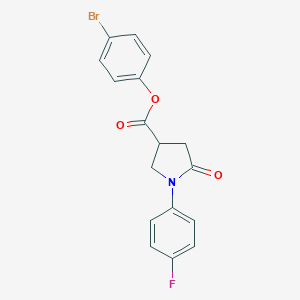
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, also known as DM-1, is a small molecule drug that has been extensively studied for its potential in cancer treatment. DM-1 is a member of the maytansinoid family of compounds, which are derived from the natural product maytansine. DM-1 is a potent inhibitor of microtubule assembly and has been shown to induce cell death in a variety of cancer cell lines.
Wirkmechanismus
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of microtubule assembly, which plays a critical role in cell division. Microtubules are long, thin tubes that help to organize the cell and distribute chromosomes during cell division. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide binds to the microtubules and prevents them from assembling properly, leading to cell cycle arrest and cell death. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be highly effective against cancer cells that are resistant to other microtubule inhibitors.
Biochemical and Physiological Effects
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent anti-tumor activity in a variety of preclinical models. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to be highly effective against cancer cells that are resistant to other microtubule inhibitors. In addition to its anti-tumor activity, 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of microtubule assembly and has been shown to induce cell death in a variety of cancer cell lines. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is also highly effective against cancer cells that are resistant to other microtubule inhibitors. However, 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a complex molecule that requires a multi-step synthesis process, which can be challenging for some labs. In addition, 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a member of the ADC family of drugs, which requires expertise in antibody engineering and conjugation chemistry.
Zukünftige Richtungen
For 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide include the development of new ADCs that target different types of cancer and the optimization of existing ADCs for improved efficacy and safety. In addition, 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has potential applications in other areas, such as the treatment of autoimmune diseases and infectious diseases. The development of new synthetic methods for 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide and related compounds will also be an important area of research.
Synthesemethoden
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a complex molecule that requires a multi-step synthesis process. The synthesis of 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide involves the coupling of two key intermediates, the maytansinoid core and the pyrrolidinecarboxamide side chain. The maytansinoid core is synthesized from the natural product maytansine, while the pyrrolidinecarboxamide side chain is synthesized from commercially available starting materials. The two intermediates are then coupled using standard peptide coupling chemistry to yield 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a challenging process that requires expertise in organic chemistry and peptide synthesis.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential in cancer treatment. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a member of the antibody-drug conjugate (ADC) family of drugs, which are designed to selectively target cancer cells while sparing normal cells. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is conjugated to an antibody that recognizes a specific protein on the surface of cancer cells. Once the antibody-1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide conjugate binds to the cancer cell, 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is released and induces cell death. ADCs have shown great promise in the treatment of cancer, and several ADCs containing 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide are currently in clinical trials.
Eigenschaften
Produktname |
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Molekularformel |
C21H21N3O3S |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3S/c1-12-4-5-15(8-13(12)2)24-11-14(9-19(24)25)20(26)23-21-22-17-7-6-16(27-3)10-18(17)28-21/h4-8,10,14H,9,11H2,1-3H3,(H,22,23,26) |
InChI-Schlüssel |
UQTPSSFJSSAGKC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)



